

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxybenzophenone

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Compound of Interest

Compound Name: 2-Hydroxybenzophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Hydroxybenzophenone**, a key chemical intermediate and ultraviolet (UV) absorber. This document details established synthetic protocols, presents key characterization data in a structured format, and includes visualizations of the experimental workflows.

Introduction

2-Hydroxybenzophenone is a pale yellow crystalline solid widely utilized in various industrial applications, particularly as a UV stabilizer in plastics, coatings, and cosmetic formulations. Its ability to absorb harmful UV radiation and dissipate it as heat makes it an effective photostabilizer, preventing the degradation of materials and protecting against photodamage. In the pharmaceutical and drug development sectors, the benzophenone scaffold is a common structural motif in various biologically active molecules. A thorough understanding of its synthesis and a comprehensive characterization are crucial for its effective application and for the development of novel derivatives.

This guide focuses on two primary and classical methods for the synthesis of **2-Hydroxybenzophenone**: the Friedel-Crafts acylation and the Fries rearrangement. It provides detailed experimental protocols for both methods, along with a comprehensive summary of its physicochemical and spectroscopic properties.

Synthesis of 2-Hydroxybenzophenone

The synthesis of **2-Hydroxybenzophenone** can be achieved through several routes. The most common and industrially significant methods are the Friedel-Crafts acylation of phenol with benzoyl chloride and the Fries rearrangement of phenyl salicylate.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and versatile method for the formation of aryl ketones. In the context of **2-Hydroxybenzophenone** synthesis, this typically involves the reaction of phenol with benzoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl_3). The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. However, it can also coordinate with the Lewis acid, which can complicate the reaction. To circumvent this, the reaction is often carried out by first protecting the hydroxyl group or by using specific reaction conditions that favor the desired product. An alternative approach is the acylation of benzene with 2-hydroxybenzoyl chloride (salicyloyl chloride)[1].

Experimental Protocol: Friedel-Crafts Acylation of Benzene with 2-Hydroxybenzoyl Chloride[1]

This protocol describes the synthesis of **2-Hydroxybenzophenone** starting from benzene and 2-hydroxybenzoyl chloride.

Materials:

- Benzene (anhydrous)
- 2-Hydroxybenzoyl chloride (Salicyloyl chloride)
- Aluminum chloride (anhydrous)
- Dichloromethane (anhydrous)
- Crushed ice
- Concentrated Hydrochloric acid
- Sodium sulfate (anhydrous)

- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the flask in an ice-water bath.
- **Addition of Reactants:** To the stirred suspension, slowly add a solution of 2-hydroxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel. After the addition is complete, add benzene (1.2 equivalents) dropwise, maintaining the temperature below 10°C.
- **Reaction:** After the complete addition of reactants, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
- **Washing:** Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **2-Hydroxybenzophenone**.

Yield: 39-52%^[1].

Fries Rearrangement

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone with a Lewis acid catalyst^[2]. For the synthesis of **2-Hydroxybenzophenone**, phenyl salicylate is the starting material, which rearranges to form the ortho- and para-isomers. The ortho-isomer (**2-Hydroxybenzophenone**) is often the major product, especially at higher temperatures.

Experimental Protocol: Fries Rearrangement of Phenyl Salicylate

This protocol details the synthesis of **2-Hydroxybenzophenone** via the Fries rearrangement of phenyl salicylate.

Materials:

- Phenyl salicylate
- Aluminum chloride (anhydrous)
- Nitrobenzene (as solvent)
- Dilute Hydrochloric acid
- Ethanol for recrystallization

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place phenyl salicylate (1.0 equivalent) and nitrobenzene.
- **Addition of Catalyst:** Carefully add anhydrous aluminum chloride (1.2 equivalents) in portions to the flask with gentle swirling. An exothermic reaction will occur.
- **Reaction:** Heat the reaction mixture in an oil bath at 120-130°C for 1 hour.
- **Work-up:** Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and dilute hydrochloric acid.

- Isolation of Crude Product: The nitrobenzene is removed by steam distillation. The remaining solid crude product is collected by filtration.
- Purification: The crude **2-Hydroxybenzophenone** is purified by recrystallization from ethanol to yield pale yellow crystals.

Yield: The yield of the rearrangement is typically moderate to good, with the ratio of ortho to para isomers depending on the reaction conditions.

Characterization of 2-Hydroxybenzophenone

A comprehensive characterization of the synthesized **2-Hydroxybenzophenone** is essential to confirm its identity and purity. This involves the determination of its physical properties and analysis using various spectroscopic techniques.

Physical Properties

The key physical properties of **2-Hydroxybenzophenone** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₁₀ O ₂	[3]
Molar Mass	198.22 g/mol	[3]
Appearance	Yellow solid	
Melting Point	37-39 °C	[3]
Boiling Point	171-173 °C at 12 mmHg	[3]
Solubility	Insoluble in water	

Spectroscopic Data

Spectroscopic analysis provides detailed information about the molecular structure of **2-Hydroxybenzophenone**.

The ¹H NMR spectrum of **2-Hydroxybenzophenone** in CDCl₃ shows distinct signals for the aromatic protons and the hydroxyl proton. The intramolecular hydrogen bond between the

hydroxyl group and the carbonyl oxygen results in a significant downfield shift of the hydroxyl proton signal.

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~12.05	s (singlet)	-OH
7.69 - 7.50	m (multiplet)	Aromatic protons
7.07	d (doublet)	Aromatic proton
6.87	t (triplet)	Aromatic proton

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer frequency.

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~200	C=O (carbonyl carbon)
~163	C-OH (aromatic carbon)
118 - 138	Aromatic carbons

Note: The provided values are approximate. For a detailed spectrum, refer to specialized databases.

The IR spectrum of **2-Hydroxybenzophenone** exhibits characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Vibration
3200-3600 (broad)	O-H stretch (intramolecularly hydrogen-bonded)
~3060	C-H stretch (aromatic)
~1630	C=O stretch (conjugated ketone, shifted to lower frequency due to hydrogen bonding)
1400-1600	C=C stretch (aromatic ring)
1150-1350	C-O stretch (phenol)

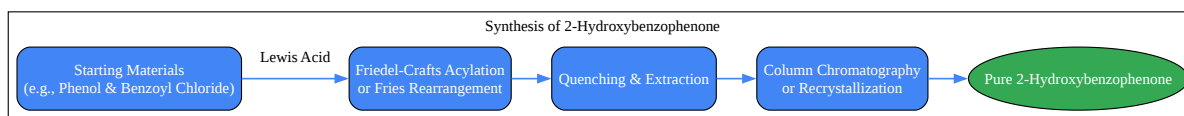
The UV-Vis spectrum of **2-Hydroxybenzophenone** in a suitable solvent like methanol or ethanol shows characteristic absorption maxima.

λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent	Reference
~260	-	-	[4]
~325	-	-	

Note: The absorption maxima can be influenced by the solvent.[5]

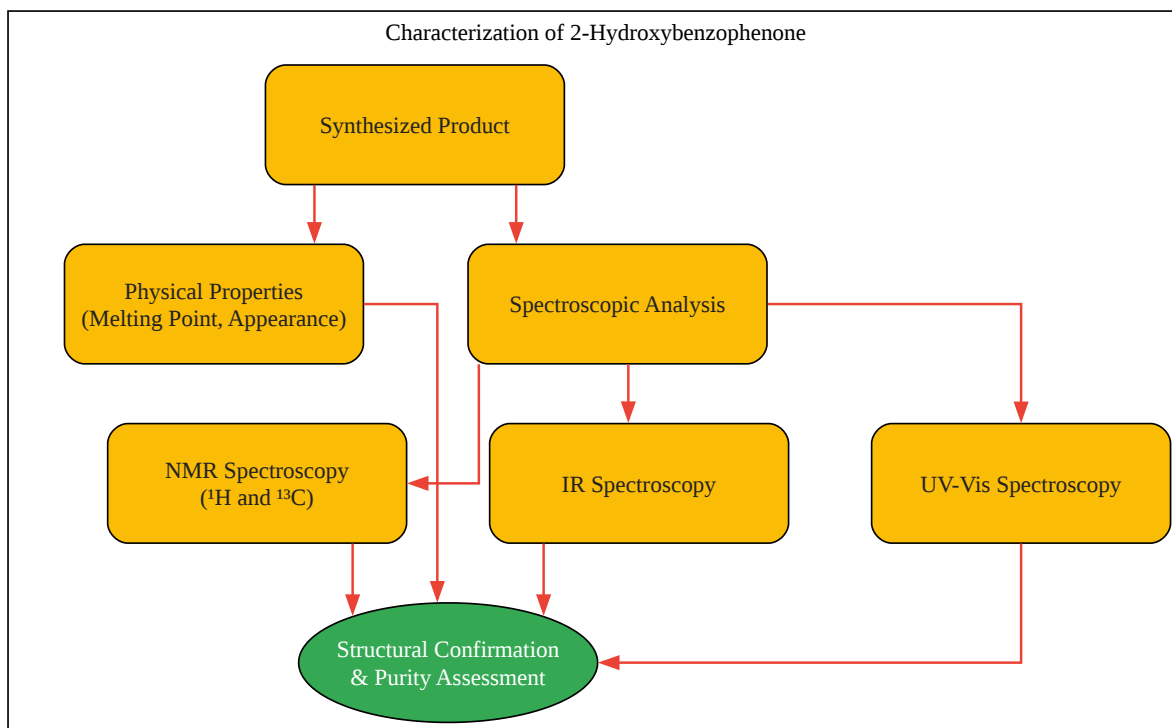
Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows for **2-Hydroxybenzophenone**.



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Caption: Synthesis workflow for **2-Hydroxybenzophenone**.



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Caption: Characterization workflow for **2-Hydroxybenzophenone**.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of **2-Hydroxybenzophenone**. The presented experimental protocols for Friedel-Crafts acylation and Fries rearrangement offer established methods for its preparation. The tabulated physical

and spectroscopic data serve as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. The visualized workflows provide a clear and concise summary of the experimental processes. This comprehensive information is intended to support professionals in the fields of chemical synthesis, materials science, and drug development in their research and development endeavors involving this important chemical compound.

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